molecular formula C15H17ClN4OS B2637087 2-(4-chlorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide CAS No. 2034303-29-0

2-(4-chlorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide

Cat. No.: B2637087
CAS No.: 2034303-29-0
M. Wt: 336.84
InChI Key: MGEDRZSRMSSFQK-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide is a compound that belongs to the class of acetamides It features a 4-chlorophenyl group, a thiadiazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate precursors such as thiosemicarbazide with a chlorinated compound under acidic conditions.

    Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving amines and appropriate carbonyl compounds.

    Coupling Reactions: The final step involves coupling the 4-chlorophenyl group with the thiadiazole-piperidine intermediate using acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols, depending on the functional groups reduced.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-chlorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Biological Research: The compound can be used as a tool to study biological pathways and molecular interactions.

    Industrial Applications: It may serve as an intermediate in the synthesis of other complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The thiadiazole ring is known to interact with metal ions, which can influence the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4OS/c16-12-3-1-11(2-4-12)9-15(21)18-13-5-7-20(8-6-13)14-10-17-22-19-14/h1-4,10,13H,5-9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEDRZSRMSSFQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CC2=CC=C(C=C2)Cl)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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